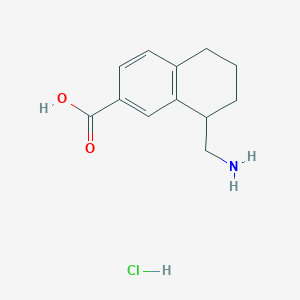
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthalene core with an aminomethyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene core is hydrogenated to form the tetrahydronaphthalene structure.
Functional Group Introduction: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the tetrahydronaphthalene.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and carboxylation steps, ensuring higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Biochemical Probes: Used in the development of probes for studying biological pathways.
Industry:
Material Science:
作用機序
The mechanism of action for compounds derived from 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride depends on the specific functional groups introduced. Generally, the aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the carboxylic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
8-(Aminomethyl)-tetralin-2-carboxylic acid: Lacks the tetrahydronaphthalene structure, leading to different chemical properties.
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups on a tetrahydronaphthalene core
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
生物活性
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.
- Molecular Formula : C12H16ClN1O2
- Molecular Weight : 241.71 g/mol
- CAS Number : 1956309-44-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of amino and carboxylic acid functional groups facilitates hydrogen bonding and ionic interactions with enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in the treatment of diseases where enzyme activity plays a critical role.
- Receptor Binding : Its structure allows it to act as a ligand for various receptors, influencing signaling pathways in cells.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of tetrahydronaphthalene compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance its antitumor efficacy.
-
Neuroprotective Effects :
- Some research highlights the potential neuroprotective effects of this compound in models of neurodegeneration. It may help mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
特性
IUPAC Name |
8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGGBUFYPWQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














